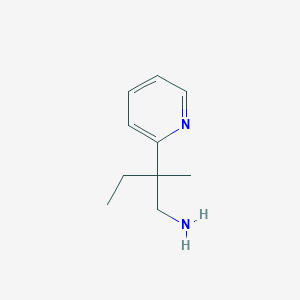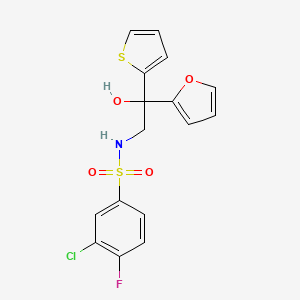
N-(4,5-dihydrothiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dihydrothiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S3 and its molecular weight is 423.52. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dihydrothiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dihydrothiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Human Adenosine A3 Receptor Antagonists
Compounds similar to the specified chemical, particularly those containing thiazole and thiadiazole derivatives, have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds show great potential due to their high binding affinity and selectivity, which could be beneficial in developing treatments for conditions mediated by adenosine A3 receptors, such as inflammatory and cardiovascular diseases (Jung et al., 2004).
Anti-Microbial Activities
Novel thiazoles, synthesized by incorporating pyrazole moieties, have demonstrated significant anti-bacterial and anti-fungal activities. This suggests their potential as lead compounds for developing new antimicrobial agents, highlighting the utility of such chemical structures in addressing drug-resistant microbial infections (Saravanan et al., 2010).
Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown efficacy against the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural applications, particularly in pest management and crop protection strategies (Fadda et al., 2017).
Anticancer Agents
Compounds bearing thiazole and thiadiazole scaffolds have been evaluated for their anticancer activities. Some derivatives have shown selective cytotoxicity against cancer cell lines, presenting a promising avenue for the development of novel anticancer therapies (Evren et al., 2019).
Optoelectronic Properties
Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated. These compounds exhibit potential applications in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable optical and electronic properties (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[5-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3/c1-24-11-4-2-10(3-5-11)8-12(22)18-15-20-21-16(27-15)26-9-13(23)19-14-17-6-7-25-14/h2-5H,6-9H2,1H3,(H,17,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAAWCMTCKRIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydrothiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2920154.png)
![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)




![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)

